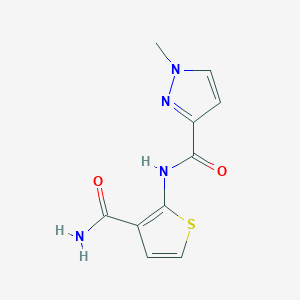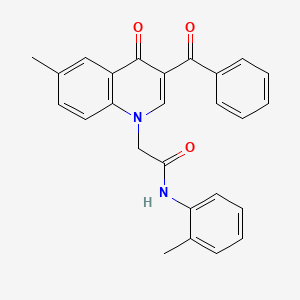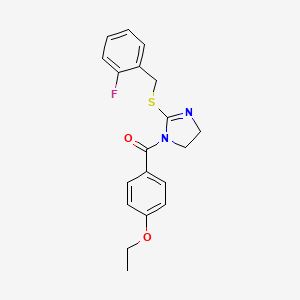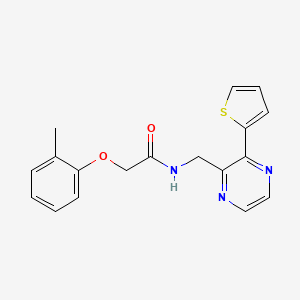
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as cannabinoid receptor ligands and antibacterial agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved through a multi-step process that included characterization by various spectroscopic techniques and confirmed by X-ray crystallography . Similarly, the synthesis of other pyrazole derivatives, such as those described in papers , , , and , involves careful selection of substituents to optimize the desired biological activity.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures are also optimized using computational methods such as DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structural isomers. The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography and quantum chemical calculations, revealing the preferred keto form in the crystalline state and in DMSO .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, indicating stability up to 190°C . The electronic properties, such as electrophilic and nucleophilic regions, are determined by calculating the molecular electrostatic potential on the molecular van der Waals surface .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of pyrazole derivatives, highlighting the methodologies for creating these compounds and analyzing their structures using techniques such as X-ray crystallography. For example, Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, detailing its crystal structure and molecular interactions through Hirshfeld surface analysis (Kumara et al., 2018). Similar work by Prabhuswamy et al. (2016) focused on a compound with a dimethoxyphenyl and thiophen-2-yl group, providing insights into its crystal structure and hydrogen bond interactions (Prabhuswamy et al., 2016).
Antimicrobial and Antiviral Activity
Research has also been conducted on the antimicrobial and antiviral properties of pyrazole derivatives. Palkar et al. (2017) designed and synthesized new analogs demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells (Palkar et al., 2017).
Herbicidal and Insecticidal Activity
The herbicidal and insecticidal potential of pyrazole derivatives has been explored, with some compounds showing significant activity against specific pests and weeds. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives, finding some with effective herbicidal activity against annual lowland weeds, demonstrating the potential of these compounds in agricultural applications (Ohno et al., 2004).
Molecular Interaction Studies
Studies on molecular interactions, such as those conducted by Shim et al. (2002), have provided insights into how pyrazole derivatives interact with biological receptors, offering a foundation for developing more targeted and effective therapeutic agents (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-4-2-7(13-14)9(16)12-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKVCSOTDLRTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)


![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)




![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)